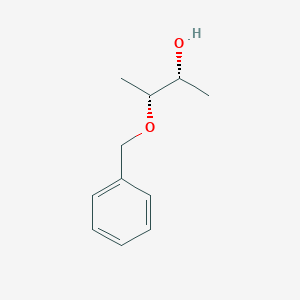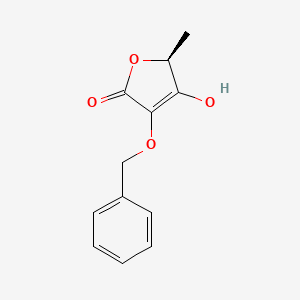![molecular formula C17H13N3O B3093406 (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one CAS No. 1243657-78-4](/img/structure/B3093406.png)
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
Descripción general
Descripción
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one, also known as 3-Methylindol-3-ylmethylene-1H-pyrrolo[3,2-b]pyridin-2-one, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a cyclic compound composed of two nitrogen atoms, two oxygen atoms, and a carbon atom. It is a highly reactive compound and is used in a variety of laboratory experiments. This compound has been studied extensively, and has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Access to Pyrrolopyridine Systems : The reaction between 3-Methylindole and 2-Azabutadiene derivatives under proton catalysis provides a facile access to the pyrrolo[1,2-c]pyrimidine and pyrrolo[3,2-c]pyridine systems, demonstrating the compound's role in synthesizing novel heterocyclic structures (Biere & Russe, 1987).
Crystal Structure Determination : The synthesis and X-ray crystal structure determination of novel pyrrolidene dione derivatives highlight the utility of related compounds in elucidating structural features critical for biological activity or material properties (Lv, Zhang, Xie, & Zhao, 2013).
Carboxylic Acid Synthesis : The conversion of specific intermediates into pyrrolofuro[3,2-c]pyridine-2-carboxylic acids underscores the compound's significance in synthesizing carboxylic acid derivatives with potential pharmaceutical relevance (Bencková & Krutošíková, 1997).
Cycloimmonium Ylides Formation : The reaction of 3-Methylindole with pyridines leading to the formation of indol-2-yl-pyridinium salts, and their conversion into ylides, demonstrates the compound's versatility in creating structures with potential electronic or catalytic applications (Pidlypnyi, Kaul, Wolf, Drafz, & Schmidt, 2014).
Heterotricyclic Compounds Synthesis : The synthesis of 3-methylidene and 5-methylidene derivatives, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, based on tetramic acid, suggests the compound's application in creating anticonvulsant and other biologically active molecules (Sorokina, Alekseeva, Parshin, & Granik, 2007).
Propiedades
IUPAC Name |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



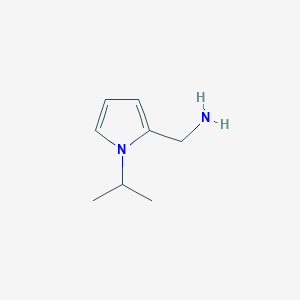
![2-{2-Methyl-1-oxa-4-azaspiro[4.4]nonane-4-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B3093334.png)
![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3093342.png)
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B3093349.png)
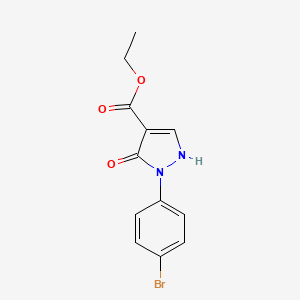
![7-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3093360.png)
![1-(4-Oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B3093367.png)

![Cyclobutanecarboxylic acid [3-(5-bromo-2-chloro-pyrimidin-4-ylamino)-propyl]-amide](/img/structure/B3093371.png)

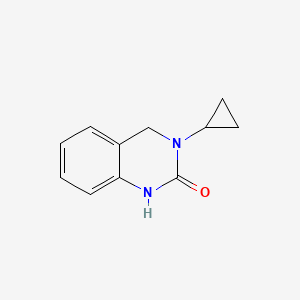
![Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3093384.png)
